Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether

Protein Phosphatase 1 (PP1) inhibition Mu-type opioid receptor counterscreening MLPCN high-throughput screening

Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether (CAS 321433-02-7) is a 2-(2-pyridinyl)-5-methoxypyrimidine derivative bearing an unsubstituted phenylsulfanyl group at position 4. It belongs to the 2-pyridinyl-4-arylthiopyrimidine chemotype that was deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and screened across multiple targets through the Molecular Libraries Probe Production Centers Network (MLPCN).

Molecular Formula C16H13N3OS
Molecular Weight 295.36
CAS No. 321433-02-7
Cat. No. B2711467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether
CAS321433-02-7
Molecular FormulaC16H13N3OS
Molecular Weight295.36
Structural Identifiers
SMILESCOC1=CN=C(N=C1SC2=CC=CC=C2)C3=CC=CC=N3
InChIInChI=1S/C16H13N3OS/c1-20-14-11-18-15(13-9-5-6-10-17-13)19-16(14)21-12-7-3-2-4-8-12/h2-11H,1H3
InChIKeySBAYNQGWPJSALG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(Phenylsulfanyl)-2-(2-Pyridinyl)-5-Pyrimidinyl Ether (CAS 321433-02-7): Core Scaffold Identity and Screening Provenance


Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether (CAS 321433-02-7) is a 2-(2-pyridinyl)-5-methoxypyrimidine derivative bearing an unsubstituted phenylsulfanyl group at position 4 [1]. It belongs to the 2-pyridinyl-4-arylthiopyrimidine chemotype that was deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and screened across multiple targets through the Molecular Libraries Probe Production Centers Network (MLPCN) [2]. The compound serves as the minimal phenyl reference scaffold within a congeneric series that includes 2-methoxyphenyl (CAS 338771-65-6) and 4-methylphenyl (CAS 338772-31-9) analogs, making it the structural baseline against which substituent effects are calibrated [3].

Why In-Class 2-Pyridinyl-4-Arylthiopyrimidines Cannot Substitute Methyl 4-(Phenylsulfanyl)-2-(2-Pyridinyl)-5-Pyrimidinyl Ether: Substituent-Dependent Physicochemical and Target-Engagement Divergence


Within the 5-methoxy-2-(2-pyridinyl)-4-arylthiopyrimidine series, even minor substituent changes on the phenylsulfanyl ring produce measurable shifts in molecular properties and target-interaction profiles that preclude interchangeable use. The unsubstituted phenyl analog (CAS 321433-02-7) possesses the lowest molecular weight (295.4 g/mol), the smallest topological polar surface area (73.2 Ų), and only 5 hydrogen bond acceptors—in contrast to the 2-methoxyphenyl variant (325.4 g/mol, 82.4 Ų TPSA, 6 HBA) and the 4-methylphenyl variant (309.4 g/mol, 3.6 XLogP3) [1]. These differences alter membrane permeability potential, solubility, and off-target promiscuity risk, while the Mu-opioid receptor IC50 values—7.03 × 10³ nM for the unsubstituted phenyl, 7.52 × 10³ nM for 2-methoxyphenyl, and 6.95 × 10³ nM for 4-methylphenyl—demonstrate that identical assay conditions yield non-identical potency outcomes, precluding one-to-one substitution in dose-response applications [2].

Quantitative Differentiation Evidence for Methyl 4-(Phenylsulfanyl)-2-(2-Pyridinyl)-5-Pyrimidinyl Ether vs. Closest Analogs


Mu-Opioid Receptor (MOR) Inhibitory Potency: Unsubstituted Phenyl vs. 2-Methoxyphenyl and 4-Methylphenyl Analogs in Fluorescence-Based PP1 Inhibition Assay

In the fluorescence-based biochemical high-throughput dose-response assay for Protein Phosphatase 1 (PP1) inhibition (PubChem AID 2403, Scripps Research Institute Molecular Screening Center), methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether exhibited a Mu-opioid receptor IC50 of 7.03 × 10³ nM [1]. Under identical assay conditions, the 2-methoxyphenyl analog (BDBM57904, CAS 338771-65-6) yielded an IC50 of 7.52 × 10³ nM, while the 4-methylphenyl analog (BDBM64857, CAS 338772-31-9) produced an IC50 of 6.95 × 10³ nM [2]. The unsubstituted phenyl compound thus occupies an intermediate potency position—approximately 7% more potent than the 2-methoxyphenyl variant and approximately 1% less potent than the 4-methylphenyl variant. Compounds with IC50 greater than 10 µM were classified as inactive in this assay [3].

Protein Phosphatase 1 (PP1) inhibition Mu-type opioid receptor counterscreening MLPCN high-throughput screening

BZLF1/PP5 Counterscreen Selectivity: Uniform Low-Potency Profile Across Three Phenyl-Substituted Congeners

In the PP5 counterscreen assay (PubChem AID 2422), which measured inhibition of the Trans-activator protein BZLF1 from HHV-4, the target compound demonstrated an IC50 of 6.70 × 10⁴ nM [1]. The 2-methoxyphenyl analog recorded an IC50 of 6.68 × 10⁴ nM and the 4-methylphenyl analog an IC50 of 6.70 × 10⁴ nM [2]. All three compounds cluster within 0.3% of the mean value across the series—effectively identical—and all exceed the 10 µM activity threshold, placing them firmly in the inactive range for this target [3]. This conserved inactivity across substituent variations indicates that the shared 5-methoxy-2-(2-pyridinyl)-4-arylthiopyrimidine core, not the phenyl substituent identity, governs the lack of PP5/BZLF1 engagement.

Protein Phosphatase 5 (PP5) counterscreening BZLF1 trans-activator protein Selectivity profiling

Physicochemical Differentiation: Lowest Molecular Weight and Balanced Lipophilicity Within the 5-Methoxy-2-(2-Pyridinyl)-4-Arylthiopyrimidine Series

Among the three directly comparable congeners tested in identical MLPCN assays, methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether possesses the lowest molecular weight (295.4 vs. 309.4 and 325.4 g/mol), the lowest topological polar surface area (73.2 Ų, tied with the 4-CH3 analog but 11.2% lower than the 2-OCH3 analog at 82.4 Ų), and the fewest hydrogen bond acceptors (5 vs. 6 for the 2-OCH3 analog). Its computed XLogP3-AA of 3.2 is identical to the 2-OCH3 analog but 0.4 log units lower than the 4-CH3 analog (XLogP3 = 3.6) [1]. For the 2-methoxyphenyl analog, higher MW (+30 Da) and TPSA (+9.2 Ų) predict reduced passive membrane permeability; for the 4-methylphenyl analog, higher XLogP3 (+0.4) predicts increased lipophilicity-driven promiscuity and reduced aqueous solubility [2].

Lipophilic ligand efficiency Molecular weight optimization ADME property prediction

Predicted Physicochemical and Stability Parameters: Boiling Point, Density, and pKa for Formulation and Storage Planning

The target compound has predicted physicochemical parameters that inform procurement and handling decisions: boiling point 372.2 ± 42.0 °C, density 1.31 ± 0.1 g/cm³, and acid dissociation constant (pKa) 1.05 ± 0.49 . The low predicted pKa indicates that the pyridine/pyrimidine nitrogens are weakly basic and the compound will exist predominantly in neutral form under physiological and most laboratory pH conditions. These values are computationally predicted (ACD/Labs or equivalent) rather than experimentally measured, and analogous data for the 2-methoxyphenyl and 4-methylphenyl analogs are available from the same prediction engine for direct comparison .

Predicted physicochemical properties Formulation planning Compound storage stability

Optimal Procurement and Application Scenarios for Methyl 4-(Phenylsulfanyl)-2-(2-Pyridinyl)-5-Pyrimidinyl Ether Based on Quantitative Differentiation Evidence


SAR Reference Compound for 4-Arylthiopyrimidine PP1/MOR Inhibitor Lead Optimization

As the unsubstituted phenyl baseline scaffold, this compound is the rational starting point for structure-activity relationship (SAR) campaigns exploring phenyl ring substitution effects on Mu-opioid receptor engagement. Its intermediate IC50 of 7.03 × 10³ nM between the 4-CH3 analog (6.95 × 10³ nM) and 2-OCH3 analog (7.52 × 10³ nM) establishes it as the zero-substituent reference, enabling precise quantification of electron-donating, electron-withdrawing, and steric contributions from each ring position [1]. Procurement of this compound alongside its substituted analogs creates a complete SAR matrix for medicinal chemistry optimization.

Fragment-Efficient Lead Template Prioritizing Minimal Molecular Weight and Balanced Lipophilicity

In fragment-based drug discovery or lead-identification programs where ligand efficiency metrics (LE, LLE, LELP) are primary triage criteria, the target compound's combination of lowest MW (295.4), lowest TPSA (73.2 Ų), and moderate XLogP3 (3.2) within its congeneric series makes it the most fragment-efficient scaffold [2]. It delivers Mu-opioid receptor engagement comparable to analogs that are 14–30 Da heavier, yielding superior ligand efficiency indices without sacrificing target potency. This directly supports procurement decisions where MW-conscious lead series are prioritized.

PP5/BZLF1 Counterscreen-Negative Control Compound for Phosphatase Selectivity Assays

The compound's BZLF1 IC50 of 6.70 × 10⁴ nM—uniformly inactive across all three phenyl-substituted congeners—qualifies it as a reliable negative control for PP5 counterscreening in serine/threonine phosphatase inhibitor programs [3]. Its consistent inactivity profile, independent of phenyl substituent identity, means it can serve as a PP5-inert comparator when evaluating the selectivity of other 2-pyridinylpyrimidine chemotypes or scaffolds being developed as PP1-selective inhibitors.

Reference Standard for MLPCN Library Chemotype QC and Replication Studies

Given that the compound's activity data originate from the NIH MLPCN screening initiative at The Scripps Research Institute Molecular Screening Center (PubChem AID 2403 and AID 2422), it serves as a validated chemotype reference for laboratories replicating or extending MLPCN screening results [4]. Its defined IC50 values across two orthogonal fluorescence-based biochemical assays make it suitable for inter-laboratory assay calibration, compound integrity verification, and batch-to-batch activity confirmation in academic screening centers.

Quote Request

Request a Quote for Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.